molecular formula C11H11FN2O3S B4282660 N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B4282660
M. Wt: 270.28 g/mol
InChI Key: DAHAZZZTTFSFAP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a dimethyl-isoxazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 3,5-dimethylisoxazole.

    Formation of Sulfonamide: The 4-fluoroaniline is reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 3,5-dimethylisoxazole under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution .

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The isoxazole ring contributes to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-methyl-4-isoxazolesulfonamide: This compound has a similar structure but with a different substitution pattern on the isoxazole ring.

    N-(4-fluorophenyl)-3,5-dimethyl-4-thiazolesulfonamide: This compound features a thiazole ring instead of an isoxazole ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-9(12)4-6-10/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHAZZZTTFSFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Reactant of Route 3
N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

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